4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride
Description
4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the 3-position and a tetrahydrofuran-2-ylmethoxy group at the 4-position of the benzene ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2.ClH/c13-12(14,15)10-6-8(16)3-4-11(10)18-7-9-2-1-5-17-9;/h3-4,6,9H,1-2,5,7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLMXYWBHGADSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Strategy
A common approach involves:
- Nitration of trifluoromethyl-substituted chlorobenzenes to introduce a nitro group para to the trifluoromethyl substituent.
- Catalytic hydrogenation of the nitro group to yield the corresponding aniline.
- Salt formation with hydrochloric acid to produce the hydrochloride salt.
This method is exemplified in patent CN103709045A, which describes the preparation of 4-chloro-3-(trifluoromethyl)aniline hydrochloride through:
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Nitration of 2-chloro-1-(trifluoromethyl)benzene with concentrated nitric acid in sulfuric acid | Heating for 3.5 hours, followed by cooling and filtration | 4-nitro-2-chloro-1-(trifluoromethyl)benzene |
| 2 | Catalytic hydrogenation using Pd-C in methanol at room temperature for 8 hours | Hydrogen atmosphere | 4-amino-2-chloro-1-(trifluoromethyl)benzene |
| 3 | Formation of hydrochloride salt by treatment with HCl gas | Filtration and drying | 4-amino-2-chloro-1-(trifluoromethyl)benzene hydrochloride |
This sequence ensures high purity and stability of the aniline hydrochloride intermediate, which can be further functionalized.
Alternative Fluorinated Aniline Synthesis
Additional methods involve selective fluorination and substitution reactions to obtain fluorinated trifluoromethyl anilines, as described in patent CN117800848A. Although focused on 2-fluoro-4-(trifluoromethyl)aniline, these methods highlight the use of fluorinating agents and controlled reaction conditions to achieve regioselectivity and high yields.
Final Salt Formation: Hydrochloride Preparation
The hydrochloride salt of the final compound is prepared by:
- Dissolving the free base of 4-(tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline in an appropriate solvent.
- Passing dry hydrogen chloride gas through the solution or adding hydrochloric acid.
- Isolating the salt by filtration and drying.
This step enhances compound stability, crystallinity, and solubility, facilitating handling and further applications.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Aromatic nitration | 2-chloro-1-(trifluoromethyl)benzene | HNO3/H2SO4, heat 3.5 h | 4-nitro-2-chloro-1-(trifluoromethyl)benzene | Regioselective nitration |
| 2 | Catalytic hydrogenation | Nitro compound from Step 1 | Pd-C, MeOH, H2, r.t., 8 h | 4-amino-2-chloro-1-(trifluoromethyl)benzene | Reduction to aniline |
| 3 | Ether formation | Aniline derivative | Tetrahydro-2-furanylmethyl halide, base, aprotic solvent | 4-(tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline | Williamson ether synthesis |
| 4 | Salt formation | Free base from Step 3 | HCl gas or aqueous HCl | Hydrochloride salt | Improves stability and isolation |
Research Findings and Practical Considerations
- Regioselectivity in nitration and substitution is critical to avoid isomeric impurities.
- Catalytic hydrogenation must be carefully controlled to prevent over-reduction or dehalogenation.
- The tetrahydrofuran ring is sensitive to acidic and strongly basic conditions; thus, ether formation requires mild bases and controlled temperatures.
- Formation of the hydrochloride salt improves the compound’s physicochemical properties for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antifungal Agent Development
One of the significant applications of this compound is in the synthesis of antifungal agents. Research has indicated that derivatives of 4-(trifluoromethyl)aniline structures can be utilized to create potent antifungal drugs. For instance, compounds related to this structure have been investigated for their efficacy against various fungal pathogens, including molds and yeasts. The synthesis methods often involve complex organic reactions that leverage the unique properties of the trifluoromethyl group to enhance biological activity .
Case Study: Synthesis of Triazole Derivatives
A relevant case study involves the synthesis of triazole derivatives from 4-(trifluoromethyl)aniline, where this compound serves as a key intermediate. The process typically includes multiple steps such as hydroxy methylation and reaction with triazole under basic conditions, leading to compounds with enhanced antifungal properties. The improvements in yield and purity over traditional methods highlight the compound's utility in drug synthesis .
Pharmaceutical Research
Biochemical Applications
4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride is also utilized in biochemical research, particularly in proteomics. It serves as a reagent for studying protein interactions and modifications due to its ability to form stable complexes with various biomolecules. This property makes it valuable for researchers investigating the mechanisms of diseases at a molecular level .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reference standard for chromatographic techniques. Its distinct chemical structure allows for precise identification and quantification in complex mixtures, providing essential data for quality control in pharmaceutical manufacturing .
Mechanism of Action
The mechanism by which 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to specific biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The compound’s uniqueness lies in its tetrahydrofuranmethoxy substituent, distinguishing it from analogs with simpler ether or heterocyclic groups. Below is a comparative analysis with two closely related derivatives:
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline Hydrochloride
- Structure : Features a methoxyethoxy (-OCH₂CH₂OCH₃) group at the 3-position and -CF₃ at the 4-position.
- Synthesis : Synthesized via deprotection of a tert-butyl carbamate intermediate using HCl/1,4-dioxane (82% yield) .
- Analytical Data :
Thiophene Fentanyl Hydrochloride
- Structure : Contains a thiophene ring instead of tetrahydrofuran, linked to a fentanyl backbone.
- Toxicology: Limited data available, but structurally related to opioid analogs .
Key Observations:
Ether Group Impact : The tetrahydrofuranmethoxy group increases molecular weight and likely improves lipophilicity compared to methoxyethoxy. This may influence membrane permeability in biological systems.
Pharmacological Context : Unlike Thiophene Fentanyl (an opioid analog), the target compound lacks reported opioid activity, highlighting the role of backbone structure in functionality .
Analytical and Physicochemical Properties
- HPLC Retention : Compounds with bulkier substituents (e.g., tetrahydrofuranmethoxy) exhibit longer retention times due to increased hydrophobicity. For example, iodinated derivatives of 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline show retention times up to 1.19 minutes , suggesting similar trends for the target compound.
- Stability : Hydrochloride salts of aniline derivatives are generally stable under acidic conditions but may degrade in basic environments.
Biological Activity
4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological evaluations, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. The presence of the tetrahydro-2-furanylmethoxy moiety may influence its solubility and bioavailability. Its molecular formula is .
Synthesis
The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)aniline with tetrahydrofuran derivatives under controlled conditions. Specific methodologies may vary, but they often include steps for protecting functional groups and ensuring high yields.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of anilines have shown potent antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. Compounds structurally related to this compound demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell proliferation .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | A549 | 1.5 |
| 4b | MDA-MB-231 | 2.0 |
| 4c | HeLa | 1.8 |
Antimicrobial Activity
The compound's biological evaluation also extends to antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 µM . These findings suggest that modifications in the aniline structure can lead to enhanced antimicrobial efficacy.
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 3e | Staphylococcus aureus | 0.070 |
| 3f | Mycobacterium tuberculosis | 18.7 |
The mechanism by which these compounds exert their biological effects often involves interactions with cellular targets such as tubulin, leading to inhibition of cell division and induction of apoptosis. For example, certain anilines have been shown to disrupt tubulin polymerization, resulting in cell cycle arrest at the G2/M phase . This mechanism is critical for the development of anticancer agents.
Case Studies
A notable case study involved a series of anilines similar to this compound that were evaluated for their cytotoxic effects on various human cancer cell lines. The study highlighted the importance of substituent variations on biological activity, with specific derivatives showing enhanced selectivity and potency against cancer cells while exhibiting lower toxicity towards normal cells.
Q & A
Basic: What is the optimal synthetic route for preparing 4-(Tetrahydro-2-furanylmethoxy)-3-(trifluoromethyl)aniline hydrochloride?
Methodological Answer:
The compound can be synthesized via a tert-butyl carbamate deprotection strategy. A representative method involves treating (3-(2-methoxyethoxy)-4-(trifluoromethyl)phenyl)carbamic acid tert-butyl ester with 4 N HCl in 1,4-dioxane, followed by stirring at room temperature overnight. The crude product is concentrated, precipitated with ether/hexane (1:3), and filtered to yield the hydrochloride salt with 82% purity (LCMS: m/z 236 [M+H]⁺; HPLC retention time: 0.83 min under SQD-AA05 conditions) . Key considerations include:
- Yield Optimization : Use anhydrous conditions to minimize side reactions.
- Purification : Ether/hexane precipitation avoids column chromatography, reducing time and solvent use.
- Quality Control : Confirm deprotection via loss of the tert-butyl group in LCMS and monitor residual solvents by GC.
Advanced: How can structural analogs with modified tetrahydrofuran moieties be synthesized to study structure-activity relationships (SAR)?
Methodological Answer:
Modify the tetrahydrofuran (THF) ring by varying substituents or ring size. For example:
- Ring Expansion : Replace THF with tetrahydropyran ( , CAS 1225380-12-0) to assess steric effects.
- Substituent Introduction : Introduce electron-withdrawing groups (e.g., fluorine) via electrophilic substitution on the THF ring ( ).
- Synthetic Steps :
- Synthesize intermediates like 4-(3-methyloxetan-3-yl)aniline (CAS 1818847-33-4) via nucleophilic ring-opening reactions .
- Use cross-coupling (e.g., Suzuki-Miyaura) to attach modified THF groups to the aniline core.
Analytical Validation : Compare NMR (e.g., δ 3.39 ppm for CH₂NH₂ in CD₃OD ) and HPLC retention times to track structural changes.
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- LCMS/HPLC : Confirm molecular ion (m/z 236 [M+H]⁺) and purity (>95%) using reverse-phase HPLC (e.g., 0.83 min retention time under SQD-AA05 conditions) .
- ¹H NMR : Key signals include aromatic protons (δ 7.23–7.35 ppm) and THF-methoxy CH₂ (δ 3.39–4.29 ppm) .
- Elemental Analysis : Verify Cl⁻ content (theoretical: ~18.0%) via titration or ion chromatography .
Data Table :
| Technique | Key Data | Purpose |
|---|---|---|
| LCMS | m/z 236 [M+H]⁺ | Molecular weight confirmation |
| ¹H NMR | δ 4.29 (t, J = 4.8 Hz) | THF-methoxy linkage verification |
| HPLC | Retention time 0.83 min | Purity assessment |
Basic: What are the critical physicochemical properties of this compound, and how can they be experimentally determined?
Methodological Answer:
- Solubility : Test in water, DMSO, and ethanol using gravimetric analysis (preferred for hydrochloride salts).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Hygroscopicity : Measure weight gain under high humidity (e.g., 90% RH) over 24 hours.
Note : While similar compounds (e.g., 4-fluoro-3-(trifluoromethyl)aniline) have a density of 1.393 g/mL and boiling point 207–208°C , experimental determination is advised due to structural differences.
Advanced: How can researchers design in vitro assays to evaluate this compound’s potential as a thyroid receptor beta (TRb) agonist?
Methodological Answer:
- Assay Design :
- TRb Binding : Use fluorescence polarization assays with purified TRb ligand-binding domain.
- Cellular Activity : Transfect HEK293 cells with TRb-responsive luciferase reporters (e.g., DR4-TRE) and measure luminescence upon compound treatment .
- Controls : Include T3 (positive control) and vehicle (negative control).
- Data Interpretation : Calculate EC₅₀ values and compare to reference agonists.
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition .
- Handling : Use desiccants (e.g., silica gel) to mitigate hygroscopicity.
- Stability Monitoring : Conduct quarterly HPLC checks for degradation products (e.g., free aniline or THF-methoxy cleavage).
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) profile?
Methodological Answer:
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
- Docking Studies : Model interactions with TRb (PDB: 1BSX) to identify key binding residues (e.g., Arg282, His435) .
- Structural Modifications : Introduce polar groups (e.g., -OH, -COOH) to improve solubility without disrupting receptor binding.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
